N-[5-({N'-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE
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Overview
Description
N-[5-({N'-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE is a complex organic compound that features a thiadiazole ring, a hydrazone linkage, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({N'-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiadiazole derivative with an aldehyde or ketone, in this case, 3-hydroxybenzaldehyde, under reflux conditions.
Benzamide Formation: The final step involves the coupling of the hydrazone-thiadiazole intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to hydrazine derivatives.
Substitution: The thiadiazole ring and benzamide moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiadiazole and benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, where it can form complexes with various metal ions.
Biology
In biological research, it is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry
In the industrial sector, it may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N
Properties
Molecular Formula |
C19H17N5O3S |
---|---|
Molecular Weight |
395.4g/mol |
IUPAC Name |
N-[5-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C19H17N5O3S/c1-12-5-7-14(8-6-12)18(27)21-19-24-23-17(28-19)10-16(26)22-20-11-13-3-2-4-15(25)9-13/h2-9,11,25H,10H2,1H3,(H,22,26)(H,21,24,27)/b20-11+ |
InChI Key |
QKWORHOAIYSMMD-RGVLZGJSSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC(=CC=C3)O |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
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